molecular formula C16H16BrNO B1508068 N-Benzyl-2-bromo-N-phenylpropionamide CAS No. 93010-41-4

N-Benzyl-2-bromo-N-phenylpropionamide

Cat. No.: B1508068
CAS No.: 93010-41-4
M. Wt: 318.21 g/mol
InChI Key: SVPMVGLFGUEUOK-UHFFFAOYSA-N
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Description

“N-Benzyl-2-bromo-N-phenylpropionamide” is a compound used in Ni-pybox catalyzed asymmetric Negishi couplings . It is also known as “2-Bromo-N-phenyl-N-(phenylmethyl)propanamide” or "N-Benzyl-2-bromo-propionanilide" .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H16BrNO . The InChI string is InChI=1S/C16H16BrNO/c1-13(17)16(19)18(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 . The Canonical SMILES string is CC(C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2)Br .


Chemical Reactions Analysis

“this compound” is used in Ni-pybox catalyzed asymmetric Negishi couplings . The exact chemical reactions involving this compound are not detailed in the available resources.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 318.21 g/mol . It has a XLogP3-AA value of 4 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 4 rotatable bonds . Its exact mass and monoisotopic mass are 317.04153 g/mol . Its topological polar surface area is 20.3 Ų . It has 19 heavy atoms .

Scientific Research Applications

Anticonvulsant Activities

N-Benzyl-2-bromo-N-phenylpropionamide and its derivatives have been extensively studied for their potential anticonvulsant properties. Research has shown that certain derivatives, particularly those with oxygen-substituted components, exhibit highly potent anticonvulsant activities. These activities are often compared favorably with traditional antiepileptic agents like phenytoin. For example, N-benzyl-2-acetamido-3-methoxypropionamide has been highlighted for its significant seizure protection capabilities in various models (Choi, Stables, & Kohn, 1996).

Catalytic Reactions

The compound and its variants are used in various catalytic reactions. For instance, they have been utilized in tandem cyclocondensation-Knoevenagel–Michael reactions for the synthesis of complex molecular structures. These methodologies are advantageous for their high yields, short reaction times, and use of non-toxic materials (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Synthesis of Complex Compounds

This compound is instrumental in the synthesis of a variety of complex compounds. For example, its derivatives have been used in the synthesis of heterocyclic amine and carboxamide derivatives. These processes often involve discussions of plausible mechanisms for the formation of new compounds (Abdelrazek et al., 2012).

Chemical Analysis and Separation

The compound has been studied in contexts like the analysis and separation of impurities. For instance, studies on by-products in N-Benzyl-2-bromo-3-methoxypropionamide have been conducted using mixed anhydride methods, providing insights into the mechanism of production of main impurities and their molecular structures (Li Yong, 2013).

Antifungal Activity

There is research indicating the antifungal activity of certain derivatives of this compound. Novel molecules, such as hydrazides and hydrazones of these derivatives, have shown effectiveness against various fungi, indicating potential applications in antifungal treatments (Ienascu et al., 2018).

Extraction and Analysis

The derivatives of this compound are also used in the extraction and spectrophotometric determination of elements like molybdenum. This involves the extraction of Mo(V) from solutions and provides a method with good chemical stability and simplicity (Patel, Khatri, & Mishra, 1983).

Future Directions

“N-Benzyl-2-bromo-N-phenylpropionamide” is used in Ni-pybox catalyzed asymmetric Negishi couplings . This suggests that it could be used in future research and applications involving asymmetric Negishi couplings.

Mechanism of Action

Target of Action

N-Benzyl-2-bromo-N-phenylpropionamide primarily targets the Ni-pybox catalyst . This catalyst plays a crucial role in facilitating asymmetric Negishi couplings .

Mode of Action

The compound interacts with the Ni-pybox catalyst to achieve the asymmetric cross-coupling of secondary alpha-bromo amides with organozinc reagents . This interaction results in changes in the configuration of the molecules involved, leading to the formation of new compounds.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Negishi coupling pathway . This pathway involves the cross-coupling of organozinc compounds with organic halides or triflates using a nickel or palladium catalyst. The downstream effects of this pathway include the formation of complex organic compounds through a highly selective and efficient process.

Result of Action

The molecular effect of this compound’s action is the facilitation of asymmetric Negishi couplings . This results in the formation of complex organic compounds with high enantiomeric excess . On a cellular level, the impact of these reactions would depend on the specific biological context in which they occur.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and the specific characteristics of the Ni-pybox catalyst . Understanding these factors can help optimize the conditions for the compound’s use in asymmetric Negishi couplings .

Biochemical Analysis

Biochemical Properties

N-Benzyl-2-bromo-N-phenylpropionamide plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is used in nickel-pybox catalyzed asymmetric Negishi couplings, where it interacts with organozinc reagents. This interaction is crucial for the formation of carbon-carbon bonds in a highly enantioselective manner . The compound’s ability to tolerate a variety of functional groups makes it a versatile reagent in organic chemistry .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in organic synthesis suggests that it may influence cell function indirectly through its involvement in the synthesis of bioactive molecules. These bioactive molecules can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the context of nickel-pybox catalyzed asymmetric Negishi couplings, it interacts with organozinc reagents to form carbon-carbon bonds. This process involves the activation of the carbon-bromine bond in this compound, facilitating the formation of the desired product .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical applications. The compound is known to be stable under standard laboratory conditions, with a melting point of 75-80°C . Long-term effects on cellular function have not been extensively studied, but its stability suggests that it can be used reliably in various experimental setups .

Dosage Effects in Animal Models

There is limited information on the dosage effects of this compound in animal models. As with many chemical compounds, it is likely that the effects vary with different dosages. High doses may result in toxic or adverse effects, while lower doses may be more suitable for achieving the desired biochemical outcomes .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Its role in organic synthesis suggests that it may interact with various enzymes and cofactors involved in metabolic processes. These interactions could potentially affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively studied. Its interactions with transporters or binding proteins could influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

Its activity and function could be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

Properties

IUPAC Name

N-benzyl-2-bromo-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-13(17)16(19)18(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPMVGLFGUEUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728704
Record name N-Benzyl-2-bromo-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93010-41-4
Record name N-Benzyl-2-bromo-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2-bromo-N-phenylpropionamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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